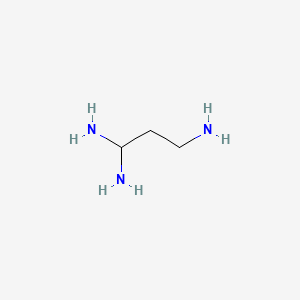
Propane-1,1,3-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propane-1,1,3-triamine is an organic compound with the molecular formula C3H11N3 It is a triamine, meaning it contains three amine groups (-NH2)
準備方法
Synthetic Routes and Reaction Conditions: Propane-1,1,3-triamine can be synthesized through a nitro-Mannich reaction involving dibenzylamine, nitromethane, and paraformaldehyde, followed by catalytic reduction-debenzylation using Pearlman’s catalyst. This method yields the desired triamine in approximately 73% over two steps .
Industrial Production Methods: Industrial production of this compound involves the reaction of ammonia with acrylonitrile in the presence of a molecular sieve catalyst to form N-(2-cyanoethyl)-3-aminopropionitrile. This intermediate is then subjected to catalytic hydrogenation without isolation and purification to produce this compound .
化学反応の分析
Types of Reactions: Propane-1,1,3-triamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products:
Oxidation: Produces corresponding oxides and amides.
Reduction: Produces simpler amines.
Substitution: Produces substituted amines with various functional groups.
科学的研究の応用
作用機序
The mechanism of action of propane-1,1,3-triamine involves its ability to form stable complexes with metal ions such as palladium(II). These complexes can interact with biological molecules like amino acids, peptides, and DNA, potentially inhibiting their normal functions. The formation of these complexes is a stepwise process, where this compound first binds to the metal ion, followed by the binding of secondary ligands .
類似化合物との比較
Propane-1,2,3-triamine: Another triamine with a similar structure but different positioning of the amine groups.
2-Methyl-2-aminomethylpropane-1,3-diamine: Contains an additional methyl group, affecting its basicity and reactivity.
2-Ethyl-2-aminomethylpropane-1,3-diamine: Contains an ethyl group, influencing its chemical properties.
Uniqueness: Propane-1,1,3-triamine is unique due to its specific arrangement of amine groups, which affects its reactivity and ability to form stable complexes with metal ions
特性
CAS番号 |
37960-66-0 |
|---|---|
分子式 |
C3H11N3 |
分子量 |
89.14 g/mol |
IUPAC名 |
propane-1,1,3-triamine |
InChI |
InChI=1S/C3H11N3/c4-2-1-3(5)6/h3H,1-2,4-6H2 |
InChIキー |
XNYADZUHUHIGRZ-UHFFFAOYSA-N |
正規SMILES |
C(CN)C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


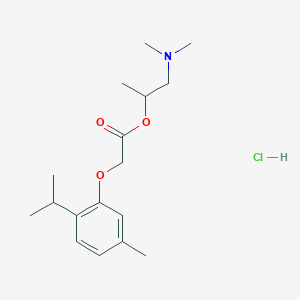
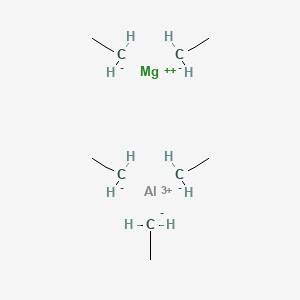
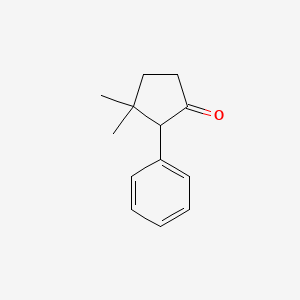
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676671.png)
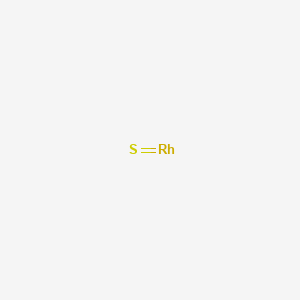
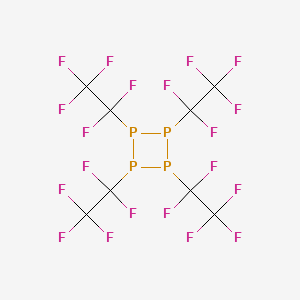
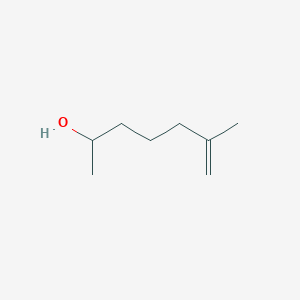
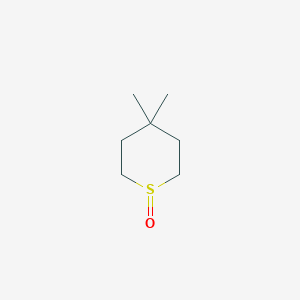

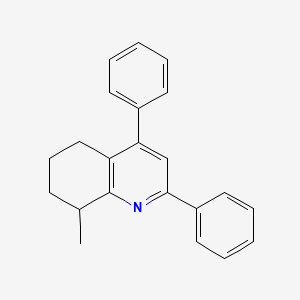

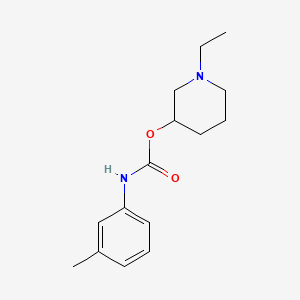
![Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate](/img/structure/B14676749.png)

